molecular formula C14H14N2O3S B145859 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-51-3

2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B145859
M. Wt: 290.34 g/mol
InChI Key: MZSZLMATFFZZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid, also known as MCTP, is a thiazole derivative that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has been found to exhibit various biological activities, including anti-inflammatory and anti-tumor properties.

Scientific Research Applications

2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been reported to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to possess anti-oxidant and anti-microbial properties.

Mechanism Of Action

The mechanism of action of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is not fully understood. However, it has been suggested that 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.

Biochemical And Physiological Effects

2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to possess anti-oxidant and anti-microbial properties.

Advantages And Limitations For Lab Experiments

2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It has a high yield and purity, which makes it easy to obtain. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is its solubility. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is poorly soluble in water, which makes it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. One area of research is the development of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. Further studies are needed to fully understand the biochemical and physiological effects of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. Additionally, the development of new synthesis methods for 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid with improved solubility and stability is also an area of future research.
Conclusion:
In conclusion, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is a thiazole derivative that has potential applications in drug development. It exhibits anti-inflammatory and anti-tumor properties and possesses anti-oxidant and anti-microbial properties. The synthesis of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has a high yield and purity, and it is stable under normal laboratory conditions. However, its solubility is a limitation for its use in aqueous-based experiments. Future research should focus on the development of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid-based drugs, investigation of its mechanism of action, and the development of new synthesis methods with improved solubility and stability.

Synthesis Methods

The synthesis of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 2-aminothiazole with 4-bromoacetophenone followed by the reaction of the resulting intermediate with methyl isocyanate. The final product, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid, is obtained through the hydrolysis of the methyl carbamate group using hydrochloric acid. This synthesis method has been reported to have a high yield and purity of the product.

properties

CAS RN

132483-51-3

Product Name

2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

2-[4-[4-(methylcarbamoyl)-1,3-thiazol-2-yl]phenyl]propanoic acid

InChI

InChI=1S/C14H14N2O3S/c1-8(14(18)19)9-3-5-10(6-4-9)13-16-11(7-20-13)12(17)15-2/h3-8H,1-2H3,(H,15,17)(H,18,19)

InChI Key

MZSZLMATFFZZDP-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC)C(=O)O

Origin of Product

United States

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